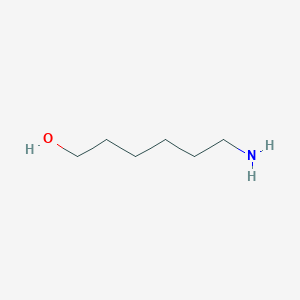

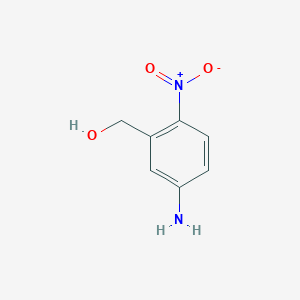

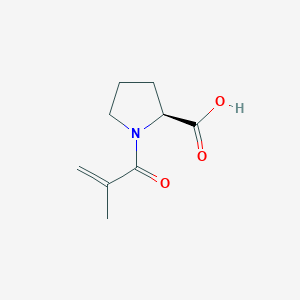

![molecular formula C29H26ClNO2 B032775 1-[3-[(1E)-2-(7-Cloro-2-quinolinil)etenil]fenil]-3-[2-(1-hidroxi-1-metiletil)fenil]-1-propanona CAS No. 1258428-71-5](/img/structure/B32775.png)

1-[3-[(1E)-2-(7-Cloro-2-quinolinil)etenil]fenil]-3-[2-(1-hidroxi-1-metiletil)fenil]-1-propanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone typically involves multi-step organic reactions, including halogenation, alkylation, and condensation reactions. For example, methods might employ lithiation techniques or Friedel-Crafts acylation to introduce the complex substituents onto the quinoline or phenyl rings, followed by further modifications to introduce the propanone moiety (El‐Hiti, 2003).

Molecular Structure Analysis

The molecular structure of compounds like 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the planarity or non-planarity of the molecular framework, the orientation of substituents, and the presence of intramolecular interactions, which can significantly affect the compound's reactivity and properties (Wang, Shi, Tu, & Yao, 2004).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups like the quinoline ring, the chlorophenyl group, and the propanone moiety. These functionalities can participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. The unique combination of these groups can lead to selective reactivity patterns, useful in synthesizing derivatives or in applications like material science (Mamedov, Polushina, Mertsalova, Nuretdinov, & Plyamovatyi, 1991).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for the practical application of these compounds. These properties can be determined experimentally and are essential for understanding the compound's behavior in different environments and its suitability for specific applications. The polymorphism, solubility in various solvents, and thermal stability are particularly relevant for material science applications (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for the synthesis and application of these compounds. The presence of electron-withdrawing or donating groups, such as the chloro substituent on the quinoline ring, significantly affects these properties, influencing the compound's behavior in chemical reactions and its interactions with biological molecules or materials (Nesterov, Yang, Nesterov, & Richmond, 2013).

Aplicaciones Científicas De Investigación

Manejo del asma

Montelukast sódico, para el cual este compuesto es un precursor, se utiliza principalmente en el tratamiento del asma. Ayuda a prevenir los ataques de asma bloqueando los receptores de leucotrienos en los pulmones, que son responsables de la respuesta inflamatoria en el asma .

Rinitis alérgica

La investigación ha demostrado que el montelukast sódico puede ser eficaz para aliviar los síntomas de la rinitis alérgica. El papel del compuesto en la síntesis del fármaco lo hace valioso para desarrollar tratamientos que reduzcan los estornudos, la picazón y la congestión nasal .

Prevención del broncoespasmo

El compuesto se utiliza en la síntesis de fármacos que previenen el broncoespasmo inducido por el ejercicio. Esta aplicación es particularmente beneficiosa para las personas que experimentan constricción de las vías respiratorias durante el esfuerzo físico .

Mecanismo De Acción

Target of Action

It is identified as an impurity of montelukast , a selective leukotriene D4-receptor antagonist . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Given its association with Montelukast

Biochemical Pathways

If it does interact with leukotriene receptors like Montelukast , it could potentially influence the leukotriene pathway, which plays a crucial role in inflammatory responses.

Pharmacokinetics

Its molecular weight is 455.975 , and it has a logP value of 6.58 , suggesting it is relatively lipophilic. These properties could influence its bioavailability and pharmacokinetics, but more research is needed for a comprehensive understanding.

Propiedades

IUPAC Name |

1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,33H,13,17H2,1-2H3/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXXYWBMAWLSOS-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

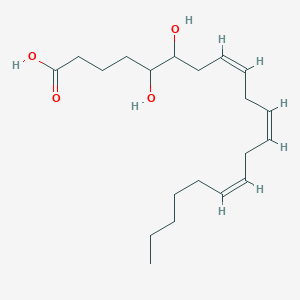

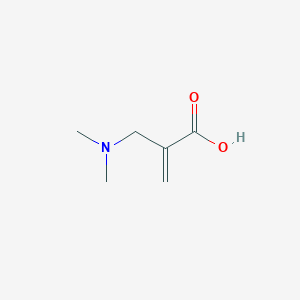

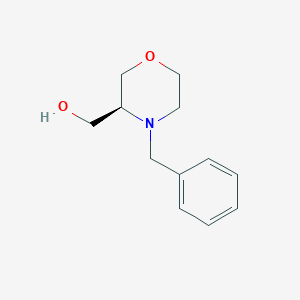

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

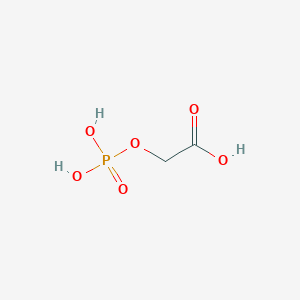

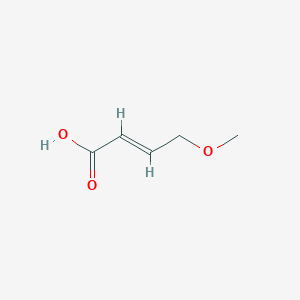

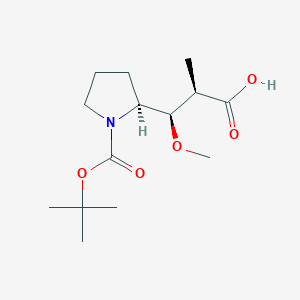

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

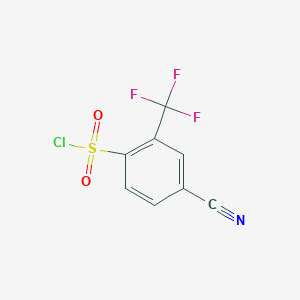

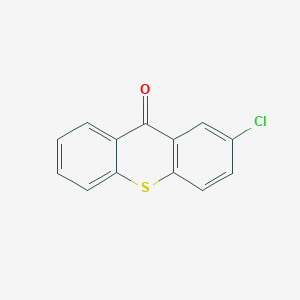

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)